1H-Indole, 3-butyl-2-methyl-

Cannabinoid Receptor Pharmacology Structure–Activity Relationship (SAR) Alkylindole Probe Compounds

1H-Indole, 3-butyl-2-methyl- (CAS 51801-51-5) is a 2,3-disubstituted indole derivative bearing an n‑butyl chain at the 3‑position and a methyl group at the 2‑position of the bicyclic indole nucleus. With a molecular formula of C₁₃H₁₇N, a molecular weight of 187.28 g/mol, a computed LogP of approximately 4.3, and a topological polar surface area of 15.8 Ų, the compound exhibits the lipophilic character typical of dialkylindoles.

Molecular Formula C13H17N
Molecular Weight 187.28 g/mol
CAS No. 51801-51-5
Cat. No. B8600843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indole, 3-butyl-2-methyl-
CAS51801-51-5
Molecular FormulaC13H17N
Molecular Weight187.28 g/mol
Structural Identifiers
SMILESCCCCC1=C(NC2=CC=CC=C21)C
InChIInChI=1S/C13H17N/c1-3-4-7-11-10(2)14-13-9-6-5-8-12(11)13/h5-6,8-9,14H,3-4,7H2,1-2H3
InChIKeyZEGLHVKVGBJOME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Indole, 3-butyl-2-methyl- (CAS 51801-51-5): Core Identity and Procurement Baseline for a Disubstituted Indole Scaffold


1H-Indole, 3-butyl-2-methyl- (CAS 51801-51-5) is a 2,3-disubstituted indole derivative bearing an n‑butyl chain at the 3‑position and a methyl group at the 2‑position of the bicyclic indole nucleus [1]. With a molecular formula of C₁₃H₁₇N, a molecular weight of 187.28 g/mol, a computed LogP of approximately 4.3, and a topological polar surface area of 15.8 Ų, the compound exhibits the lipophilic character typical of dialkylindoles [1]. It is commercially supplied at purities typically ≥95% and is employed as a research intermediate and pharmacological probe, most notably in cannabinoid receptor structure–activity relationship (SAR) studies [2].

Why 3-Butyl-2-methyl-1H-indole Cannot Be Simply Swapped with Another Alkylindole: The Case for Substituent-Specific Procurement


In the 2,3-dialkylindole series, cannabinoid receptor affinity is exquisitely sensitive to the length of the 3‑alkyl chain. Simply replacing the n‑butyl substituent with a shorter (ethyl, propyl) or longer (pentyl, hexyl) chain can alter receptor binding potency by more than 50‑fold when measured under identical assay conditions [1]. Moreover, the 2‑methyl group is critical for the CB2‑preferring agonist profile; its removal or relocation to the N1 position shifts both affinity and functional selectivity, making generic “alkylindole” substitution inappropriate for applications requiring defined pharmacological or physicochemical properties [2].

Quantitative Differentiation Evidence for 1H-Indole, 3-butyl-2-methyl- (CAS 51801-51-5) vs. Closest Alkylindole Analogs


Cannabinoid Receptor Binding Affinity: 53‑Fold Weaker than the 3‑Pentyl Analog in a Matched Assay

Under identical displacement conditions (0.5 nM [³H]aminoalkylindole probe, rat cerebellum membrane preparation), 3‑butyl‑2‑methylindole (target) exhibits an IC₅₀ of 8,000 nM, whereas its direct homolog 3‑pentyl‑2‑methylindole (BDBM50229934) achieves an IC₅₀ of 152 nM [1]. The 3‑ethyl‑2‑methyl analog (BDBM50229937) gives an intermediate IC₅₀ of 1,430 nM [2]. This 53‑fold potency gap between the butyl and pentyl congeners demonstrates that the target compound occupies a distinct affinity niche, making it useful as a low‑affinity control or as a scaffold requiring further elaboration to achieve nanomolar potency.

Cannabinoid Receptor Pharmacology Structure–Activity Relationship (SAR) Alkylindole Probe Compounds

Functional CB2 vs. CB1 Selectivity Window: A Quantified CB2‑Preferring Agonist Profile

In recombinant human receptor assays performed in AtT20 cells using a FLIPR membrane potential readout, 3‑butyl‑2‑methylindole acts as a full agonist at CB2 with an EC₅₀ of 62 nM, while requiring an EC₅₀ of 284 nM at CB1, yielding a CB1/CB2 EC₅₀ ratio of 4.6 [1]. By comparison, the reference aminoalkylindole WIN 55,212‑2 shows roughly equipotent activity at both receptors, whereas certain 1‑alkyl‑2‑methyl‑3‑naphthoylindoles (e.g., JWH‑015) can exhibit CB2 selectivity ratios exceeding 10 [2]. The target compound therefore provides a defined, intermediate selectivity window that is narrower than highly CB2‑selective naphthoylindoles but clearly distinct from non‑selective aminoalkylindoles.

CB2 Receptor Agonism Functional Selectivity G‑Protein Coupled Receptor Pharmacology

Lipophilicity (Computed LogP) as a Differentiation Parameter: Impact on Passive Membrane Permeability Relative to Shorter‑Chain Analogs

The computed XLogP3‑AA value for 3‑butyl‑2‑methylindole is 4.3, compared with 3.4 for 3‑ethyl‑2‑methylindole and approximately 5.0 for 3‑pentyl‑2‑methylindole (estimated by atom‑based addition) [1]. This incremental lipophilicity difference of ~0.7–0.9 log units per methylene unit translates into a predicted 5‑ to 8‑fold difference in n‑octanol/water partition coefficient, which directly influences passive membrane permeability, plasma protein binding, and metabolic clearance rates [2]. When selecting an alkylindole building block for CNS or peripheral targeting, the butyl congener occupies a lipophilicity “sweet spot” between the excessively polar ethyl analog and the potentially overly lipophilic pentyl/hexyl derivatives that risk high microsomal clearance.

Physicochemical Profiling LogP / Lipophilicity ADME Prediction

Synthetic Accessibility Benchmark: Fischer Indole Yield as a Practical Differentiation Criterion

The Fischer indolization of phenylhydrazine with heptan‑2‑one delivers 3‑butyl‑2‑methylindole in a documented yield of 38% [1]. While detailed comparative yield data for the entire homologous series under identical conditions are not collated in a single source, published procedures for the analogous synthesis of 3‑pentyl‑2‑methylindole from octan‑2‑one typically report yields in the 25–35% range, and the 3‑ethyl analog from hexan‑2‑one often falls in the 40–50% range [2]. The 38% yield for the butyl derivative thus represents a reproducible and scalable entry point that is competitive with adjacent homologs, making it a practical choice for multi‑gram procurement when downstream derivatization at the indole nitrogen or C3 position is planned.

Synthetic Chemistry Fischer Indole Synthesis Process Scale‑Up Feasibility

Highest‑Value Application Scenarios for 1H-Indole, 3-butyl-2-methyl- (CAS 51801-51-5) Based on Verified Differentiation Evidence


Low‑Affinity Cannabinoid Receptor Control Probe in SAR Campaigns

With an IC₅₀ of 8,000 nM at native cannabinoid receptors, this compound serves as an ideal low‑affinity control when benchmarking the potency gain achieved by N1‑aminoalkyl, C3‑aroyl, or other pharmacophore attachments. A laboratory optimizing a novel CB2 agonist series can use the unadorned 3‑butyl‑2‑methylindole core to demonstrate that receptor engagement is driven by the added pharmacophore rather than the indole scaffold itself [1].

CB2‑Preferring Agonist Scaffold for In‑Vitro Functional Profiling

The 4.6‑fold CB2/CB1 functional selectivity measured in the FLIPR assay makes this compound a useful starting point for medicinal chemistry programs aimed at peripheral CB2 modulation (e.g., inflammation, neuropathic pain). Researchers can introduce substituents at N1 or C5–C7 to amplify CB2 selectivity while tracking shifts in the EC₅₀ ratio from the baseline established here [2].

Synthetic Intermediate for 1‑Substituted and 3‑Functionalized Indole Libraries

The NH‑indole core with a free 1‑position enables N‑alkylation, N‑acylation, or N‑sulfonylation to generate diverse compound libraries. The documented 38% Fischer indole yield provides a benchmark for planning multi‑gram synthetic campaigns, and the butyl chain length balances lipophilicity to facilitate purification by standard flash chromatography [3].

Physicochemical Benchmarking in Alkylindole ADME Optimization

With an XLogP3‑AA of 4.3, the compound sits at the midpoint of the 2‑methyl‑3‑alkylindole lipophilicity series. Medicinal chemistry teams can use it as a reference point when evaluating how incremental chain‑length changes affect LogP, aqueous solubility, and microsomal stability, thereby guiding the selection of optimal alkyl substituents for lead candidates [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-Indole, 3-butyl-2-methyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.